1-benzyl-3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazole
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Overview
Description
1-benzyl-3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with benzyl, bromophenyl, and chloro groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the benzyl group: This step involves the alkylation of the pyrazole ring with benzyl bromide in the presence of a base such as potassium carbonate.
Chlorination: The chlorination of the pyrazole ring can be achieved using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazoles with different functional groups.
Scientific Research Applications
1-benzyl-3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-benzyl-3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazole can be compared with other pyrazole derivatives such as:
- 1-benzyl-3,5-diphenyl-4-chloro-1H-pyrazole
- 1-benzyl-3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole
- 1-benzyl-3,5-bis(3-chlorophenyl)-4-chloro-1H-pyrazole
Uniqueness
The unique combination of benzyl, bromophenyl, and chloro substituents in this compound imparts specific chemical properties that differentiate it from other similar compounds. These properties include its reactivity, stability, and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H15Br2ClN2 |
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Molecular Weight |
502.6 g/mol |
IUPAC Name |
1-benzyl-3,5-bis(3-bromophenyl)-4-chloropyrazole |
InChI |
InChI=1S/C22H15Br2ClN2/c23-18-10-4-8-16(12-18)21-20(25)22(17-9-5-11-19(24)13-17)27(26-21)14-15-6-2-1-3-7-15/h1-13H,14H2 |
InChI Key |
TYNQIPDGODNMDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(C(=N2)C3=CC(=CC=C3)Br)Cl)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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